N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
Description
N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepine core fused with a benzo[c]isoxazole moiety. The 7-fluoro substituent on the oxazepine ring and the 3-phenyl group on the isoxazole are critical structural elements influencing its physicochemical and pharmacological properties. Synthesis involves coupling reactions similar to those described for related heterocycles, such as the use of cesium carbonate in N,N-dimethylformamide (DMF) to facilitate nucleophilic substitution or amide bond formation .
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O4/c26-19-7-9-22-18(12-19)14-29(23(30)15-32-22)11-10-27-25(31)17-6-8-21-20(13-17)24(33-28-21)16-4-2-1-3-5-16/h1-9,12-13H,10-11,14-15H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZIWKNTAUVHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide typically involves multiple steps, including the synthesis of the benzo[f][1,4]oxazepin intermediate and the benzo[c]isoxazole intermediate. Common synthetic routes include:
Cyclization Reactions: Formation of the benzo[f][1,4]oxazepin ring via intramolecular cyclization.
Nucleophilic Substitution: Introduction of the fluoro group and other substituents through nucleophilic substitution reactions.
Coupling Reactions: Formation of the final compound through coupling of the intermediates under specific reaction conditions.
Industrial Production Methods: Industrial production methods often scale up these reactions using batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Process optimization is crucial for ensuring consistent quality and cost-effectiveness in large-scale production.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution Reactions: The fluorine atom and other substituents can be replaced under suitable conditions.
Common Reagents and Conditions Used:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or alcohols, typically under mild conditions.
Major Products Formed: Products vary depending on the reaction conditions but may include hydroxyl derivatives, substituted benzo[c]isoxazole compounds, and various oxidized products.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules due to its diverse functional groups, facilitating various chemical transformations.
Biology: In biological research, it is studied for its potential role as an enzyme inhibitor, possibly affecting biochemical pathways involved in disease processes.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-infective properties, given its unique structural features and biological activity.
Industry: In industrial applications, it might be used as a building block in the synthesis of advanced materials or specialty chemicals, leveraging its stability and reactivity.
Mechanism of Action
The mechanism of action involves the interaction of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Key molecular targets may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent biochemical reactions.
Receptor Interaction: It could interact with cell surface or intracellular receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Functional Differences
Pharmacological and Physicochemical Properties
- Electron Distribution and Binding Affinity : The benzo[c]isoxazole moiety in the target compound provides a planar, electron-deficient aromatic system, contrasting with the 1,2,4-oxadiazole in , which has a more polarized N-O bond. This difference may influence interactions with biological targets, such as kinases or G-protein-coupled receptors .
- Conformational Flexibility : The oxazepine ring introduces a seven-membered lactam, offering greater conformational flexibility than the six-membered oxazin rings in , which could affect binding kinetics or off-target effects .
Biological Activity
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological properties, and potential therapeutic applications.
Structural Overview
The compound features a benzo[c]isoxazole moiety and a fluorinated oxazepine structure. The incorporation of a fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity. The molecular formula is , with a molecular weight of approximately 353.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈FN₃O₃ |
| Molecular Weight | 353.36 g/mol |
| CAS Number | 2034503-44-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The fluorine atom enhances binding affinity to target proteins, while the oxazepine ring can fit into hydrophobic pockets of enzymes or receptors, modulating their activity. This interaction can lead to either inhibition or activation of specific pathways involved in disease processes.
Anticancer Activity
Research indicates that derivatives of oxazepines exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MGC-803 (gastric cancer) cells. In vitro studies have shown that certain derivatives can reduce cell viability effectively:
- Cytotoxicity Assay Results :
- MCF-7 Cell Line : IC₅₀ values indicating effective cytotoxicity.
- MGC-803 Cell Line : Notable antiproliferative activity observed.
Selectivity and Inhibition Studies
The selectivity profile of the compound is crucial for its therapeutic potential. Preliminary studies suggest that it may show selectivity over other targets, which is beneficial for minimizing side effects.
Case Studies and Research Findings
-
Study on Fluorinated Derivatives :
A study highlighted that fluorinated derivatives similar to this compound exhibited increased cytotoxicity compared to their non-fluorinated counterparts. For example, one derivative showed a five-fold increase in cytotoxicity against MCF-7 cells compared to the parent compound . -
Structure-Activity Relationship (SAR) :
SAR studies on related compounds have revealed that modifications in the substituents at specific positions significantly affect biological activity. For instance, increasing steric bulk at certain positions can enhance potency and metabolic stability . -
Inhibition of Specific Enzymes :
Another study reported that compounds with similar oxazepine structures effectively inhibited LSD1 (lysine-specific demethylase 1), which is implicated in various cancers. The reported IC₅₀ for LSD1 inhibition was approximately 55 nmol/L .
Q & A
Q. What synthetic strategies are effective for constructing the benzo[f][1,4]oxazepin core in this compound?
The benzo[f][1,4]oxazepin core is synthesized via fluorination of a precursor using electrophilic fluorinating agents like Selectfluor under mild conditions (dichloromethane, room temperature). Subsequent steps involve coupling with a 3-phenylbenzo[c]isoxazole-5-carboxamide moiety through an ethyl linker. Reaction optimization includes controlling stoichiometry and solvent polarity to minimize side products .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the oxazepin and isoxazole rings, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Mass spectrometry (HRMS) confirms molecular weight, and X-ray crystallography (if available) resolves stereochemical ambiguities .
Q. How is the compound's solubility profile determined, and what solvents are optimal for in vitro assays?
Solubility is assessed via shake-flask methods in PBS (pH 7.4), DMSO, and ethanol. Due to hydrophobic aromatic groups, the compound exhibits poor aqueous solubility but dissolves well in DMSO (≥10 mM), making it suitable for cell-based assays. Sonication or co-solvents (e.g., PEG-400) enhance aqueous dispersion .
Advanced Research Questions
Q. How can conflicting data regarding the compound's kinase inhibition activity be resolved?
Orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) should be employed to validate kinase inhibition. Structural analogs with modified substituents (e.g., replacing the 7-fluoro group with chloro) can clarify pharmacophore contributions. Molecular docking studies using kinase crystal structures (e.g., PDB entries) help rationalize binding discrepancies .
Q. What computational methods are suitable for predicting the compound's binding modes with γ-secretase or other targets?
Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) and free-energy perturbation (FEP) calculations predict binding affinities. Density Functional Theory (DFT) optimizes ligand geometries, while QSAR models correlate substituent effects (e.g., fluorine position) with activity. Cross-validation with experimental IC₅₀ values improves model reliability .
Q. What strategies are recommended for designing SAR studies to optimize pharmacokinetic properties?
Systematic modifications include:
- Lipophilicity : Introducing polar groups (e.g., -OH, -COOH) to reduce logP.
- Metabolic stability : Replacing labile esters with amides or heterocycles.
- Permeability : Assessing Caco-2 monolayer transport. In vivo PK studies in rodent models track clearance rates, while CYP450 inhibition assays identify metabolic liabilities .
Q. How can reaction yields be improved during the coupling of the oxazepin and isoxazole moieties?
Optimize coupling reagents (e.g., HATU vs. EDC/HOBt) and activate the carboxamide under inert atmospheres. Microwave-assisted synthesis (50–100°C, 30 min) enhances efficiency. Purification via flash chromatography (silica gel, EtOAc/hexane gradient) removes unreacted intermediates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity data across cell lines?
- Assay standardization : Use identical cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Control normalization : Include reference compounds (e.g., doxorubicin) and measure ATP levels to rule out false negatives.
- Mechanistic studies : Apoptosis (Annexin V) vs. necrosis (LDH release) assays clarify mode of action .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Optimizing Yield
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Fluorination agent | Selectfluor (1.2 eq) | +25% | |
| Coupling solvent | Anhydrous DMF | +15% | |
| Reaction temperature | 60°C (microwave-assisted) | +30% |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Substituent Modification | Target IC₅₀ (nM) | Selectivity Ratio (Kinase A/B) | Reference |
|---|---|---|---|
| 7-Fluoro | 48 ± 5 | 12:1 | |
| 7-Chloro | 120 ± 10 | 5:1 | |
| Trifluoromethyl (CF₃) | 22 ± 3 | 18:1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
